Discrete PEG4 Chain Length: Optimizing Spatial Distance in PROTAC Ternary Complex Formation
The PEG4 linker length in HO-PEG4-CH2COOtBu provides a specific spatial distance between a target protein ligand and an E3 ligase ligand, which is critical for the formation of a stable and productive ternary complex in PROTACs [1]. Systematic studies in PROTAC development have demonstrated that linker length is a key determinant of degradation efficiency; for example, changing a linker from PEG4 to PEG8 or PEG2 can result in a loss of target protein degradation or significant shifts in DC50 values [2].
| Evidence Dimension | Linker Length and PROTAC Efficacy |
|---|---|
| Target Compound Data | PEG4 spacer (4 ethylene glycol units) providing an estimated end-to-end distance of approximately 14-18 Å (inferred from PEG polymer physics) |
| Comparator Or Baseline | PEG2 (~7-9 Å) or PEG8 (~28-32 Å) linkers |
| Quantified Difference | Not directly quantified for this compound, but class-level inference from PROTAC literature shows that optimal linker length is target-specific and a 2-4 unit change in PEG length can reduce or abolish activity. |
| Conditions | PROTAC-mediated target protein degradation assays in cellular models |
Why This Matters
Procurement of the precise PEG4 length is essential for reproducing or optimizing specific PROTAC designs where this spatial parameter has been empirically determined.
- [1] Kolla, J. (2025, September 27). Linker Design Revolutionizes PROTACs: A Game-Changer for Drug Discovery. LinkedIn. Retrieved from https://www.linkedin.com/pulse/linker-design-revolutionizes-protacs-game-changer-kolla/ View Source
- [2] BOC Sciences. (2025, October 17). Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. PTC.BOCSCI.COM. Retrieved from https://ptc.bocsci.com/why-peg4-peg6-and-peg8-remain-the-gold-standard-linkers-in-targeted-protein-degradation View Source
